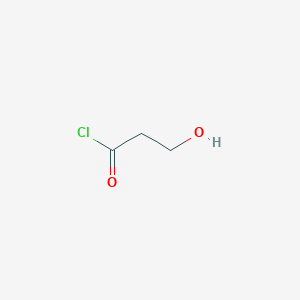
3-Hydroxypropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypropanoyl Chloride is a common chemical reagent used in organic synthesis . It is used in the synthesis of TNF-α inhibitors . The molecular formula of 3-Hydroxypropanoyl Chloride is C3H5ClO2 and its molecular weight is 108.52 .
Synthesis Analysis
3-Hydroxypropanoyl Chloride can be synthesized from 3-Hydroxypropionic acid . The synthesis involves the use of oxalyl dichloride in dichloromethane .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropanoyl Chloride consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
3-Hydroxypropanoyl Chloride is used in organic synthesis, particularly in the synthesis of TNF-α inhibitors . It is also involved in the biosynthesis of poly(3-hydroxypropionate), a biodegradable plastic .
Physical And Chemical Properties Analysis
3-Hydroxypropanoyl Chloride has a predicted boiling point of 182.1±23.0 °C and a predicted density of 1.290±0.06 g/cm3 . Its molecular formula is C3H5ClO2 and it has a molecular weight of 108.52 .
Wissenschaftliche Forschungsanwendungen
Production of 3-Hydroxypropionic Acid (3-HP)
3-Hydroxypropanoyl chloride is used in the production of 3-Hydroxypropionic Acid (3-HP), a valuable platform chemical . 3-HP serves as a precursor for a wide range of industrial applications . It is produced via the propionyl-CoA pathway in genetically engineered Escherichia coli .
Precursor for Acrylic Acid
3-HP, derived from 3-Hydroxypropanoyl chloride, is used as a precursor in the industrial production of acrylic acid . Acrylic acid is a key raw material in the production of superabsorbent polymers, which are used in products like diapers, adult incontinence products, and water-absorbing mats.
Production of Bioplastics
In its polymerized form, 3-HP can be used in bioplastic production . Bioplastics are a type of plastic derived from renewable biomass sources, such as vegetable fats and oils, corn starch, straw, woodchips, food waste, etc.
Production of 1,3-Propanediol
3-HP is also used in the production of 1,3-propanediol , a compound used in the manufacture of polyesters, polyurethanes, and other materials.
Waste Conversion
Bio-based production of 3-HP also has the potential to “turn waste into a resource” since several metabolic pathways exist for converting glycerol, a by-product of biodiesel production, into 3-HP .
Genetic Engineering Research
The production of 3-HP via the propionyl-CoA pathway in genetically engineered Escherichia coli has been a subject of study, contributing to the field of genetic engineering .
Zukünftige Richtungen
3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .
Wirkmechanismus
Target of Action
3-Hydroxypropanoyl chloride is a common chemical reagent used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target.
Biochemical Pathways
3-Hydroxypropanoyl chloride is involved in the synthesis of various compounds. For instance, it’s used in the synthesis of TNF-α inhibitors , which are drugs that suppress the physiological response to tumor necrosis factor (TNF), which is part of the body’s inflammatory response.
Eigenschaften
IUPAC Name |
3-hydroxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanoyl chloride | |
CAS RN |
109608-73-3 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














